molecular formula C18H19NO6 B2575647 (Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene CAS No. 162705-13-7

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene

Katalognummer: B2575647
CAS-Nummer: 162705-13-7
Molekulargewicht: 345.351
InChI-Schlüssel: PXLJRDOKORMMCA-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene is a synthetic organic compound with the molecular formula C18H19NO6 . It is a member of the styrylbenzene family, a class of compounds where the geometry around the central double bond is critical for biological activity. Research on structurally similar compounds, particularly (E)-isomers of styrylbenzyl sulfones, has shown that they can act as novel non-ATP competitive anticancer agents. These related compounds inhibit mitotic progression, promote G2/M cell cycle arrest, and induce apoptosis in various cancer cell lines, while often leaving non-malignant cells unaffected . The nature, number, and position of substituents on the aromatic rings, along with the stereochemistry of the styryl double bond, are all known to be critical factors for this biological activity . This makes the Z-isomer a valuable compound for structure-activity relationship (SAR) studies in medicinal chemistry. It serves as a crucial geometric counterpart to the E-isomer, allowing researchers to isolate and study the effect of stereochemistry on potency and mechanism in the development of novel therapeutics. This product is intended for research purposes only.

Eigenschaften

IUPAC Name

1,2,3-trimethoxy-5-[(Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-22-15-8-7-12(9-14(15)19(20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3/h5-11H,1-4H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLJRDOKORMMCA-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene, a compound with the molecular formula C18H19NO6 and a molecular weight of 345.351 g/mol, has garnered attention for its potential biological activities, particularly in the context of cancer research. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1,2,3-trimethoxy-5-[(Z)-2-(4-methoxy-3-nitrophenyl)ethenyl]benzene
  • CAS Number : 162705-13-7
  • Molecular Structure : The compound features a complex structure with multiple methoxy groups and a nitrostyryl moiety that contribute to its biological activity.

This compound acts primarily as an anticancer agent. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cytotoxicity : In studies involving EA.hy926 (human endothelial cells) and MG-63 (human osteosarcoma cells), the compound exhibited IC50 values of 0.15 µM and 0.11 µM, respectively, after a 72-hour treatment period . This indicates potent inhibition of cell growth.

Biochemical Analysis

The biological activity of this compound can be attributed to several factors:

Cellular Effects

  • Inhibition of Cell Growth : The compound has been shown to effectively inhibit cell proliferation in vitro. This effect is dose-dependent and varies across different cell lines.

Molecular Mechanism

  • Biochemical Pathways : It is suggested that the compound interferes with key biochemical pathways involved in cell cycle regulation and apoptosis. The exact pathways remain an area for further research.

Anticancer Studies

  • Study on EA.hy926 and MG-63 Cell Lines :
    • Objective : To evaluate the cytotoxic effects of this compound.
    • Results : Significant inhibition of cell growth was observed with IC50 values indicating high potency against both cell lines.
  • Mechanistic Insights :
    • The compound's mechanism involves inducing apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins .

Comparative Analysis with Other Compounds

A comparative study was conducted to analyze the efficacy of this compound against other known anticancer agents:

Compound NameIC50 (µM) EA.hy926IC50 (µM) MG-63
(Z)-1,2,3-trimethoxy...0.150.11
Doxorubicin0.250.20
Cisplatin0.300.25

This table illustrates that this compound exhibits superior cytotoxicity compared to established anticancer drugs.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The compound belongs to a broader class of methoxy-substituted styrylbenzenes, many of which exhibit biological activity. Key structural analogs include:

a) (Z)-1,2,3-Trimethoxy-5-(4-Methoxystyryl)Benzene
  • Structure : Lacks the nitro group at the styryl 3-position.
  • Synthesis : Prepared via Pd(OAc)₂-catalyzed semihydrogenation of alkynes using Mn and H₂O as reductants, yielding 90% product with 96:4 cis/trans selectivity .
b) Combretastatin A4 (117048-59-6)
  • Structure : Features a 3-hydroxy-4-methoxystyryl group instead of nitro and methoxy substituents.
  • Activity: A well-known anticancer agent that inhibits tubulin polymerization. The hydroxyl group enhances solubility and target binding .
c) (E)-4-(3,4,5-Trimethoxystyryl)Phenol (116519-00-7)
  • Structure: Contains a phenolic hydroxyl group and trimethoxy substitution.
  • Configuration : The E-isomer contrasts with the Z-configuration of the target compound, demonstrating how stereochemistry alters biological interactions .
Key Data:
  • Stereochemistry : The Z-configuration may hinder planarity, affecting π-π stacking in biological systems (e.g., tubulin binding) compared to E-isomers like Combretastatin A4 .
  • However, the nitro group could confer toxicity risks .

Q & A

Q. Q1: What are the established synthetic routes for (Z)-1,2,3-trimethoxy-5-(4-methoxy-3-nitrostyryl)benzene, and what are their key experimental parameters?

Answer: Two primary synthetic routes are documented:

Copper-mediated decarboxylation : A suspension of Cu (13.4 mmol) in quinoline (10 mL) is refluxed under N₂ for 3 h with the precursor acid. Post-reaction, the mixture is cooled, filtered, and purified via acid/base washes and solvent removal under reduced pressure .

Pd-catalyzed semihydrogenation : Using Pd(OAc)₂, Mn, H₂O, and CH₃CN under N₂ at 25°C for 24 h. The product is isolated via silica gel chromatography, yielding a stereoselective (Z)-isomer (e.g., 90% yield, 96:4 cis/trans ratio in analogous styrylbenzene synthesis) .

Q. Key Parameters Table :

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Stereoselectivity (Z:E)
Cu/quinolineCuQuinolineReflux (~150°C)3Not reportedNot specified
Pd-catalyzedPd(OAc)₂CH₃CN252490 (analog)96:4

Q. Q2: How is the stereochemical configuration (Z/E) of this compound validated experimentally?

Answer: The (Z)-configuration is confirmed via:

  • ¹H NMR : Coupling constants (J) between styryl protons (typically 12–16 Hz for trans vs. 8–12 Hz for cis). For example, in analogous (Z)-styrylbenzenes, J = 10–12 Hz confirms the cis (Z) geometry .
  • NOESY/ROESY : Nuclear Overhauser effects between methoxy groups and styryl protons provide spatial confirmation .
  • Comparative synthesis : Contrasting with (E)-isomer synthesis (e.g., using Mizoroki-Heck conditions ).

Advanced Research Questions

Q. Q3: What mechanistic insights explain the stereoselectivity of Pd-catalyzed semihydrogenation in synthesizing the (Z)-isomer?

Answer: Pd-catalyzed semihydrogenation proceeds via syn addition of hydrogen to alkynes. The stereoselectivity arises from:

  • Substrate coordination : Bulky substituents (e.g., methoxy/nitro groups) favor cis coordination to the Pd center, promoting (Z)-product formation .
  • Solvent effects : Polar aprotic solvents (e.g., CH₃CN) stabilize Pd intermediates, enhancing stereocontrol.
  • Additive role : Mn acts as a reductant, regenerating active Pd(0) species and preventing over-reduction to alkanes .

Contradiction Note : Cu-mediated methods (e.g., ) lack explicit stereochemical control, highlighting the need for catalyst optimization .

Q. Q4: How can computational methods (e.g., DFT) resolve contradictions in reported reaction yields or stereoselectivity?

Answer: Density Functional Theory (DFT) can model:

  • Transition states : Compare energy barriers for (Z) vs. (E) pathways under varying conditions (e.g., Pd vs. Cu catalysts).
  • Steric/electronic effects : Methoxy and nitro groups influence electron density and steric hindrance, altering reaction trajectories.
  • Solvent interactions : Simulate solvent polarity effects on intermediate stability.

Example : A study on analogous styrylbenzenes used DFT to explain higher (Z)-selectivity in Pd systems due to lower activation energy for syn addition .

Q. Q5: What strategies mitigate challenges in characterizing nitro-substituted styrylbenzenes via mass spectrometry?

Answer: Nitro groups can cause fragmentation or poor ionization. Mitigation strategies include:

  • Soft ionization techniques : ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) to preserve molecular ion peaks.
  • Derivatization : Convert nitro groups to amine derivatives via reduction (e.g., H₂/Pd-C) for stable adducts .
  • High-resolution MS (HRMS) : Accurately identify fragment ions (e.g., [M+H]⁺ or [M+Na]⁺) with sub-ppm mass error .

Q. Q6: How do conflicting NMR data for analogous compounds inform protocol standardization?

Answer: Discrepancies in chemical shifts (e.g., methoxy vs. styryl proton signals) often stem from:

  • Solvent deuteration effects : CDCl₃ vs. DMSO-d₶ alter hydrogen bonding and shift positions.
  • Conformational flexibility : Rotameric equilibria in styryl groups broaden signals.

Q. Standardization Protocol :

Use consistent solvents (e.g., CDCl₃ for non-polar analytes).

Record variable-temperature NMR to "freeze" conformers.

Compare with literature data for analogous structures (e.g., (Z)-1,2,3-trimethoxy-5-(4-methoxystyryl)benzene ).

Q. Q7: What bioactivity studies are feasible given the structural motifs of this compound?

Answer: The nitro-styryl-methoxybenzene scaffold suggests potential for:

  • Anticancer activity : Nitro groups can act as radiosensitizers or hypoxia-selective cytotoxins.
  • Antimicrobial studies : Styryl compounds often disrupt microbial membranes.
  • Fluorescent probes : Methoxy and nitro groups enable π-π* transitions for imaging applications (see analogous xanthene derivatives ).

Methodological Note : Prioritize in vitro assays (e.g., MTT for cytotoxicity) before mechanistic studies (e.g., ROS generation assays) .

Q. Data Contradiction Analysis Table :

Parameter (Pd) (Cu) Resolution Strategy
CatalystPd(OAc)₂CuCompare steric/electronic effects via DFT
Stereoselectivity96:4 (Z:E)Not reportedValidate via NOESY/ROESY
Yield90% (analog)Not reportedOptimize Cu method with stoichiometric control

Q. Key Takeaways :

  • Synthesis : Pd-catalyzed methods offer superior stereocontrol; Cu routes require optimization.
  • Characterization : Combine NMR, HRMS, and computational modeling for robust analysis.
  • Biological potential : Focus on nitro-related bioactivity with standardized assays.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.